o-Tolidine sulfone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

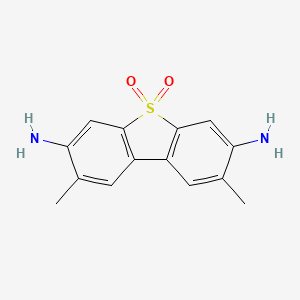

2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-7-3-9-10-4-8(2)12(16)6-14(10)19(17,18)13(9)5-11(7)15/h3-6H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSPYCPPVCMEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=C(C(=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55011-44-4 | |

| Record name | 3,7-Dibenzothiophenediamine, 2,8-dimethyl-, 5,5-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of o-Tolidine Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of o-tolidine sulfone (3,7-diamino-2,8-dimethyldibenzothiophene-5,5-dioxide), a vital intermediate in the production of dyes, pharmaceuticals, and agrochemicals. This document details the primary manufacturing process, offers in-depth experimental protocols, and presents available quantitative data to assist researchers in their laboratory and development endeavors.

Core Synthesis and Purification Methodology

The predominant industrial method for synthesizing this compound is the direct sulfonation of o-tolidine using fuming sulfuric acid. This process is a classic example of electrophilic aromatic substitution. The overall synthesis can be broken down into four key stages: sulfonation, precipitation, alkalinization, and purification.

A primary byproduct of this reaction is this compound sulfonic acid, which can form when sulfonation occurs on the benzene ring in addition to the formation of the sulfone bridge. Controlling reaction conditions such as temperature, molar ratio of reactants, and reaction time is crucial to minimize the formation of this and other impurities.[1][2]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis and Purification.

Experimental Protocols

The following protocols are based on established methodologies and provide a detailed guide for the laboratory-scale synthesis and purification of this compound.[2]

Synthesis of Crude this compound

-

Reaction Setup : In a suitable reactor, o-tolidine is reacted with fuming sulfuric acid. It is recommended to first prepare o-tolidine sulfate before sulfonation.[2]

-

Sulfonation : The o-tolidine sulfate is then heated in fuming sulfuric acid to a temperature of 80-85°C to initiate the sulfonation and cyclization to form the sulfone bridge.[2]

-

Precipitation : After the reaction is complete, the mixture is cooled to approximately 40°C or lower. The cooled reaction mixture is then carefully poured into a large volume of ice water. This step causes the this compound to precipitate as its sulfate salt.[2]

-

Isolation of Crude Sulfate : The precipitated this compound sulfate is collected by filtration.[2]

-

Alkalinization : The filtered precipitate is then suspended in water and made alkaline (e.g., with a sodium hydroxide solution) to yield the crude this compound as a free base, which is then collected by filtration.[1][2]

Purification of this compound

-

Acidification : The crude this compound is suspended in water, and an acidic aqueous solution, such as hydrochloric acid, is added to acidify the suspension. The mixture is then stirred at an elevated temperature (e.g., 80°C) for a period of time (e.g., 2 hours).[2]

-

pH Adjustment : The suspension is cooled, and an alkaline solution, such as sodium hydroxide, is added to adjust the pH to approximately 2. This causes the purified this compound to precipitate as yellow crystals.[2]

-

Isolation and Drying : The precipitated crystals are collected by filtration, washed with water and ethanol, and then dried under reduced pressure at a temperature of around 110°C.[2]

Quantitative Data and Reaction Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize the available quantitative data.

Recommended Reaction Conditions

| Parameter | Recommended Value/Range | Notes |

| Sulfonation Temperature | 80-85°C | Higher temperatures can lead to the formation of this compound sulfonic acid as a byproduct.[2] |

| Molar Ratio (SO₃:o-tolidine) | ≥ 4, preferably ≥ 5, and more preferably ≥ 5.5 | A lower molar ratio can result in an inefficient reaction and lower yield of the desired product.[2] |

Purification Yield and Purity

| Purification Step | Reagents and Conditions | Yield | Purity |

| Acidification and pH Adjustment | Crude this compound, 36% HCl, 40% NaOH, stirred at 80°C for 2 hours, pH adjusted to 2. | 94.5% | 98.7% (total of three isomers by HPLC), with 1.22% this compound sulfonic acid impurity.[2] |

Alternative Synthesis Routes

While the direct sulfonation of o-tolidine is the most common method, other general approaches to sulfone synthesis exist and could potentially be adapted for this compound.

One such method is the oxidation of a corresponding sulfide . This would involve the synthesis of a dibenzothiophene precursor to this compound, which would then be oxidized to the sulfone. Common oxidizing agents for this type of transformation include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid (mCPBA).[1] The choice of oxidant and reaction conditions would be critical to ensure complete oxidation to the sulfone without causing unwanted side reactions.[1]

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation from o-tolidine to this compound.

Caption: Synthesis of this compound from o-Tolidine.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to o-Tolidine Sulfone

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Chemical and Physical Properties

This compound, with the CAS Number 55011-44-4, is a biomedical and chemical intermediate.[][2] Its chemical structure features a dibenzothiophene dioxide core with amine and methyl functional groups.[]

Data Summary

The following table summarizes the key quantitative properties of this compound. It is important to note the discrepancies in reported values for boiling point and flash point across different sources, which may be due to different experimental conditions or measurement of isomers.

| Property | Value | Source(s) |

| CAS Number | 55011-44-4 | [][2][3][4][5] |

| IUPAC Name | 2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | [] |

| Molecular Formula | C₁₄H₁₄N₂O₂S | [][2][3][6] |

| Molecular Weight | 274.34 g/mol | [][2][3][5] |

| Appearance | White to Yellow to Green powder to crystal | [][6] |

| Melting Point | >350 °C | [][2][4][5] |

| Boiling Point | 579.7 ± 50.0 °C at 760 mmHg 199 °C at 10 mmHg | [4] [3] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 304.4 ± 30.1 °C 45 °C | [4] [3] |

| Purity | >70.0% (HPLC) | [] |

| Storage Temperature | -20°C | [][2][6] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the sulfonation of o-tolidine using fuming sulfuric acid.[7][8] This process is an electrophilic aromatic substitution reaction.[7] A detailed protocol, adapted from patent literature, is outlined below.[8]

Step 1: Sulfonation

-

o-Tolidine is first converted into its sulfate salt.

-

The o-tolidine sulfate is then reacted with fuming sulfuric acid. The reaction mixture is heated to 80-85°C to facilitate sulfonation and cyclization to form the sulfone.[8] Theoretically, 2 moles of sulfur trioxide are required per mole of o-tolidine, but using a molar ratio of 4 or more is preferable.[8]

Step 2: Precipitation and Isolation of Crude Product

-

The reaction mixture is poured into ice water.

-

This causes the crude this compound to precipitate out of the solution.[8]

-

The precipitate is collected via filtration.[8]

-

The collected solid is then added to water and made alkaline to yield the crude product, which is again collected by filtration.[8]

Step 3: Purification

-

The crude this compound is suspended in water.

-

The suspension is acidified by adding a 36% (by mass) aqueous hydrochloric acid solution and stirred at 80°C for approximately 2 hours.[8]

-

After cooling, a 40 mass% sodium hydroxide aqueous solution is added to adjust the pH to 2.[8]

-

The precipitated purified product (yellow crystals) is collected by filtration, washed with water and ethanol, and dried under reduced pressure.[8]

Caption: Synthesis and Purification Workflow for this compound.

Applications and Biological Significance

This compound serves as a versatile chemical intermediate and a building block in various fields, primarily due to the properties conferred by its rigid sulfone group and reactive amine functionalities.[2][7]

Industrial and Research Applications

-

Polymer Science : It is used as a monomer in the synthesis of high-performance polymers such as aromatic polyamides and polyimides. The sulfone linkage in the polymer backbone contributes to high thermal stability and good solubility.[7]

-

Dye Synthesis : It is an important intermediate for producing soluble azo dyes and insoluble pigments for the textile, leather, and paper industries.[2]

-

Agrochemicals : The compound is utilized as a precursor in the production of agrochemicals.[2]

-

Analytical Reagent : While the parent compound, o-tolidine, is a known analytical reagent, the introduction of the sulfone group enhances water solubility, suggesting potential for the development of novel sulfone-based analytical reagents.[7]

Caption: Key application areas for this compound.

Biological and Medicinal Significance

The sulfone group is a prominent pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities.[7][9] While specific signaling pathways for this compound are not extensively detailed in the literature, its structural motifs suggest potential therapeutic activities.

-

Antimicrobial Activity : It is described as an antimicrobial agent that can combat bacteria such as the notorious Staphylococcus aureus.[] It has been presented as a remedy for dermal afflictions like impetigo and cellulitis.[]

-

Drug Development : The sulfonamide structure within this compound makes it a precursor for developing new compounds with potential antibacterial and antitumor properties.[2] The broader class of sulfone-containing compounds has been investigated for anti-inflammatory, anticancer, anti-HIV, and antimalarial activities.[9]

Caption: Biological activities associated with the sulfone functional group.

References

- 2. Cas 55011-44-4,this compound | lookchem [lookchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | CAS#:55011-44-4 | Chemsrc [chemsrc.com]

- 5. This compound | 55011-44-4 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 55011-44-4 | Benchchem [benchchem.com]

- 8. JP2011016796A - Method of producing o-tolidinesulfone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of o-Tolidine Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of o-Tolidine sulfone (3,7-diamino-2,8-dimethyldibenzothiophene 5,5-dioxide), a compound of interest in various research and development sectors. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound and provides detailed experimental protocols for acquiring these spectra.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are crucial for the structural elucidation and verification of this compound. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing sulfone group, as well as the methyl substituents on the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Ar-H | 7.0 - 7.5 | C-S | 135 - 140 |

| -NH₂ | 4.0 - 5.0 | C-N | 145 - 150 |

| -CH₃ | 2.2 - 2.5 | C-CH₃ | 120 - 125 |

| Ar-C | 115 - 130 | ||

| Ar-CH | 110 - 120 | ||

| -CH₃ | 15 - 20 |

Note: Predicted chemical shifts are in ppm relative to tetramethylsilane (TMS). The solvent used can influence the exact chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 2: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 (two bands for primary amine) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| S=O (sulfone) | Asymmetric & Symmetric Stretching | 1300 - 1350 and 1140 - 1160 |

| C-N | Stretching | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima (λmax) characteristic of aromatic compounds with extended conjugation and the presence of auxochromic (amino) and chromophoric (sulfone) groups.

Table 3: Predicted UV-Vis Data for this compound

| Transition | Predicted λmax (nm) | Solvent |

| π → π | 250 - 280 | Ethanol |

| n → π | 320 - 360 | Ethanol |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (solid)

-

Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent

-

5 mm NMR tubes

-

Volumetric flask

-

Pipettes

-

Filtration apparatus (e.g., syringe with a filter)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial. Gentle warming or sonication may be required to aid dissolution.

-

Filter the solution through a cotton plug or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling, using an adequate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities.

-

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound (solid powder)

-

ATR-FTIR spectrometer

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing and Cleanup:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the resulting spectrum.

-

After analysis, release the press arm, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.

-

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound in solution.

Materials:

-

This compound

-

Spectroscopic grade ethanol (or other suitable transparent solvent)

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in ethanol with a known concentration (e.g., 1 mg/mL). This may require sonication to fully dissolve.

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range (typically 0.1 - 1.0 a.u.).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the blank solvent (ethanol) and place it in the reference holder.

-

Fill another quartz cuvette with the sample solution and place it in the sample holder.

-

Run a baseline correction with the blank solvent.

-

Acquire the absorption spectrum of the sample solution.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε).

-

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Structure of this compound and its correlation with predicted spectroscopic signals.

Navigating the Solubility and Stability of o-Tolidine Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolidine sulfone, a key intermediate in various chemical syntheses, presents unique challenges in formulation and development due to its limited solubility and potential for degradation. This technical guide provides a comprehensive overview of the methodologies required to accurately assess the solubility and stability of this compound in a range of solvents. While specific quantitative data for this compound is not extensively available in public literature, this document outlines robust experimental protocols and data presentation strategies to enable researchers to generate reliable and comparable results. This guide is intended to be a foundational resource for scientists and professionals working with this compound, facilitating informed decisions in process chemistry, formulation development, and analytical method development.

Introduction

This compound (CAS No. 55011-44-4) is an aromatic sulfone compound utilized in the synthesis of dyes and other specialty chemicals. Its rigid, crystalline structure, characterized by a high melting point of over 350°C, suggests low solubility in common solvents. Understanding the solubility and stability profile of this compound is critical for optimizing reaction conditions, developing stable formulations, and ensuring the quality and safety of downstream products. This guide details the necessary experimental frameworks to systematically evaluate these crucial physicochemical properties.

Solubility Assessment of this compound

The solubility of a compound is a fundamental property that influences its bioavailability, reaction kinetics, and purification methods. Due to the anticipated low solubility of this compound, specific and sensitive analytical techniques are required for accurate determination.

Recommended Solvents for Evaluation

A diverse panel of solvents should be screened to identify suitable systems for solubilization. The selection should encompass a range of polarities, proticities, and functional groups. A suggested list of solvents is provided in Table 1.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a single solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate until equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant and filter it immediately using a syringe filter to remove any undissolved solids.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS method.

-

Perform the experiment in triplicate for each solvent.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.

Table 1: Hypothetical Solubility Data of this compound at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | < 0.01 | < 3.65 x 10⁻⁵ |

| Methanol | Polar Protic | 0.15 | 5.47 x 10⁻⁴ |

| Ethanol | Polar Protic | 0.10 | 3.65 x 10⁻⁴ |

| Isopropanol | Polar Protic | 0.05 | 1.82 x 10⁻⁴ |

| Acetonitrile | Polar Aprotic | 0.50 | 1.82 x 10⁻³ |

| Dimethylformamide (DMF) | Polar Aprotic | 5.20 | 1.90 x 10⁻² |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10.50 | 3.83 x 10⁻² |

| Dichloromethane (DCM) | Nonpolar | 0.08 | 2.92 x 10⁻⁴ |

| Toluene | Nonpolar | 0.03 | 1.09 x 10⁻⁴ |

| Hexane | Nonpolar | < 0.01 | < 3.65 x 10⁻⁵ |

Stability Assessment of this compound

Stability testing is crucial to understand the degradation pathways of this compound under various stress conditions, which is essential for determining appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and elucidate degradation pathways.

Experimental Protocols for Forced Degradation

Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is reasonably soluble and stable (e.g., acetonitrile or DMSO), at a known concentration (e.g., 1 mg/mL).

A. Hydrolytic Stability:

-

Acidic Conditions: Mix the stock solution with 0.1 M and 1 M hydrochloric acid (HCl).

-

Neutral Conditions: Mix the stock solution with purified water.

-

Basic Conditions: Mix the stock solution with 0.1 M and 1 M sodium hydroxide (NaOH).

-

Incubate the solutions at a controlled temperature (e.g., 60°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

B. Oxidative Stability:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Analyze samples at various time points.

C. Photostability:

-

Expose the stock solution in a photostability chamber to a light source that conforms to ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both the exposed and control samples at appropriate time intervals.

Analytical Method for Stability Studies

A stability-indicating analytical method, typically reverse-phase HPLC with UV and/or MS detection, is required. The method must be capable of separating the parent this compound peak from all potential degradation products.

Data Presentation

The results of the stability studies should be tabulated to show the percentage of this compound remaining and the formation of any major degradation products over time.

Table 2: Hypothetical Stability Data of this compound under Forced Degradation

| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 98.5 | 1.2 | < 0.1 | |

| 48 | 96.8 | 2.5 | 0.2 | |

| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 92.1 | 5.8 | 1.1 | |

| 48 | 85.3 | 10.2 | 2.5 | |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 88.9 | 8.1 | 1.5 | |

| 48 | 79.5 | 15.3 | 3.2 | |

| Photostability (ICH Q1B) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 99.2 | 0.5 | < 0.1 | |

| 48 | 98.5 | 1.0 | 0.2 |

Visualization of Experimental Workflow

A clear workflow diagram is essential for planning and executing the solubility and stability assessment of this compound.

Caption: Experimental workflow for determining the solubility and stability of this compound.

Potential Degradation Pathways

Based on the structure of this compound and general knowledge of aromatic sulfone chemistry, potential degradation pathways under stress conditions may include:

-

Hydrolysis: Under harsh acidic or basic conditions, cleavage of the sulfone group or modification of the amino groups could occur, although the dibenzothiophene dioxide core is generally stable.

-

Oxidation: The primary amino groups are susceptible to oxidation, potentially forming nitroso or nitro derivatives. Ring oxidation is also a possibility under strong oxidative stress.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation, which may involve radical mechanisms leading to complex mixtures of degradation products.

The identification of degradation products would require advanced analytical techniques such as LC-MS/MS and NMR spectroscopy.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and data presentation guidelines, researchers can generate high-quality, reproducible data. This information is invaluable for the successful development of processes and formulations involving this important chemical intermediate. While specific data for this compound remains to be extensively published, the methodologies outlined herein provide a clear path forward for its comprehensive physicochemical characterization.

historical development and discovery of o-Tolidine sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolidine sulfone, scientifically known as 3,7-diamino-2,8-dimethyldibenzothiophene 5,5-dioxide, is a unique aromatic sulfone with significant applications in polymer science and potential as a biomedical agent. This document provides an in-depth overview of the historical development, synthesis, and known biological activities of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical properties. The guide also visualizes the synthetic workflow and conceptual biological activity to aid researchers in understanding and utilizing this compound.

Introduction and Historical Context

The development of this compound is situated at the intersection of two significant fields of organic chemistry: the study of sulfones and the application of aromatic diamines. The chemistry of sulfones (R-S(=O)₂-R') has been explored for over a century, with a notable milestone being the discovery of sulfonamide antibacterial agents in the 1930s by Gerhard Domagk, which highlighted the biomedical potential of organosulfur compounds.[1] Concurrently, aromatic diamines became crucial building blocks in the burgeoning field of polymer chemistry, essential for the synthesis of high-performance materials like polyamides and polyimides.[1]

While the precise date and discoverer of this compound are not well-documented in publicly available literature, its synthesis is a logical extension of these established chemical principles. The primary method for its preparation involves the intramolecular cyclization of o-tolidine via sulfonation, a classic example of electrophilic aromatic substitution.[1] This process yields a rigid, thermally stable molecule that has found utility as a monomer in the production of specialty polymers. More recently, this compound has garnered interest for its biomedical applications, particularly as an antimicrobial agent.[]

Physicochemical Properties

This compound is a crystalline solid, with its appearance described as white to yellow to green powder.[][3] It is characterized by a high melting point and stability, which are advantageous for its use in high-performance polymers.

| Property | Value | Source(s) |

| IUPAC Name | 2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | [] |

| Synonyms | 3,7-Diamino-2,8-dimethyldibenzothiophene 5,5-dioxide, TSN | [] |

| CAS Number | 55011-44-4 | |

| Molecular Formula | C₁₄H₁₄N₂O₂S | [] |

| Molecular Weight | 274.34 g/mol | [] |

| Melting Point | >350 °C (literature) | [][3] |

| Purity | >70.0% (HPLC) or 95% | [1][] |

| Storage Temperature | -20°C | [][3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the sulfonation and subsequent cyclization of o-tolidine. The following protocol is a comprehensive representation based on available literature, primarily from patent documents.[1][4]

Materials and Equipment

-

o-Tolidine

-

Fuming sulfuric acid

-

Concentrated hydrochloric acid (36%)

-

Sodium hydroxide solution (40%)

-

Ethanol

-

Ice

-

Standard laboratory glassware for organic synthesis (reaction flask, dropping funnel, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH indicator paper

-

Vacuum oven

Synthetic Procedure

The synthesis can be conceptualized in four main stages as outlined below.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Step 1: Sulfonation of o-Tolidine

The initial step involves the reaction of o-tolidine with fuming sulfuric acid. In this electrophilic aromatic substitution reaction, the sulfur trioxide (SO₃) in the fuming sulfuric acid acts as the electrophile.

-

o-Tolidine is first converted to its sulfate salt.

-

The o-tolidine sulfate is then heated in fuming sulfuric acid to a temperature of 80-85 °C.[4] This promotes the sulfonation and subsequent intramolecular cyclization to form the dibenzothiophene dioxide ring system.

Note: The precise molar ratios of o-tolidine to fuming sulfuric acid and the reaction time for this step are not explicitly detailed in the available literature.

Step 2: Precipitation of this compound Sulfate

-

After the reaction is complete, the reaction mixture is allowed to cool to approximately 40 °C or lower.[4]

-

The cooled mixture is then carefully poured into a large volume of ice water. This quenches the reaction and hydrolyzes any remaining sulfur trioxide to sulfuric acid.

-

The this compound precipitates out of the acidic aqueous solution as its sulfate salt.

-

The precipitated solid is collected by filtration.[4]

Step 3: Formation of Crude this compound

-

The filtered this compound sulfate is suspended in water.

-

The suspension is made alkaline by the addition of a sodium hydroxide solution. This neutralizes the sulfate salt and liberates the free amine form of this compound.

-

The resulting crude this compound is collected by filtration.[1]

Step 4: Purification of this compound

The crude product contains impurities, including a sulfonic acid by-product (this compound sulfonic acid) and inorganic salts.[4]

-

The crude this compound is suspended in 600 ml of water.

-

95 g of a 36% (w/w) aqueous hydrochloric acid solution is added to acidify the suspension.

-

The mixture is heated to 80 °C and stirred for 2 hours.[4]

-

After cooling to room temperature, a 40% (w/w) sodium hydroxide solution is added to adjust the pH to 2.[4]

-

The precipitated yellow crystals of purified this compound are collected by filtration.

-

The crystals are washed with water and then with ethanol.[4]

-

The final product is dried under reduced pressure at 110 °C.[4] A yield of 94.5% for this purification step has been reported.[4]

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are not widely available in the public domain. However, based on its chemical structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons on the dibenzothiophene ring system, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amine groups and the electron-withdrawing sulfone group.

-

¹³C NMR: Resonances for the quaternary and protonated aromatic carbons, as well as a signal for the methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine groups, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and strong S=O stretching vibrations characteristic of the sulfone group.[1]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (274.34 g/mol ).

Biological Activity and Potential Applications

This compound has been identified as a biomedical chemical with notable antimicrobial properties.[] It is reported to be effective against various bacteria, including the pathogenic Staphylococcus aureus.[] This has led to its use in topical preparations for skin conditions such as impetigo and cellulitis.[]

The precise molecular mechanism of its antibacterial action has not been fully elucidated in the available literature. However, it is hypothesized that the rigid, planar structure of the dibenzothiophene sulfone core, combined with the presence of the amino groups, may allow it to interact with bacterial cell membranes or essential enzymes, leading to disruption of cellular processes and ultimately, cell death.

Caption: A conceptual diagram illustrating the potential mechanisms of antimicrobial action of this compound.

Conclusion and Future Outlook

This compound is a versatile aromatic diamine with established applications in materials science and emerging potential in the biomedical field. While its synthesis is based on well-known principles of organic chemistry, a more detailed investigation into optimizing reaction conditions and a thorough spectroscopic characterization would be of great benefit to the scientific community. Furthermore, a deeper exploration of its antimicrobial mechanism of action could pave the way for the development of new therapeutic agents. This guide provides a solid foundation for researchers and professionals interested in exploring the chemistry and applications of this intriguing molecule.

References

A Theoretical and Computational Investigation of o-Tolidine Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical and computational study of o-tolidine sulfone. In the absence of extensive published research on this specific molecule, this document outlines a robust, methodology-driven approach based on established computational techniques for analogous aromatic sulfone and amine compounds. This guide is intended to serve as a foundational resource for researchers seeking to characterize the structural, electronic, and potential biological properties of this compound.

Introduction to this compound

o-Tolidine and its derivatives are known for their applications in various chemical and biological contexts. The introduction of a sulfone group into the o-tolidine scaffold can significantly alter its electronic properties, three-dimensional structure, and, consequently, its reactivity and biological activity. Diaryl sulfones are a critical pharmacophore in medicinal chemistry and a key functional group in materials science.[1][2] Computational and theoretical studies provide a powerful, non-experimental means to predict and understand these properties at the molecular level.

Proposed Computational Methodologies

A thorough computational analysis of this compound would involve a multi-faceted approach, starting from the fundamental electronic structure and extending to its interaction with biological macromolecules.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and thermodynamic properties of molecules.[3][4]

Experimental Protocol: DFT Calculations

-

Structure Optimization: The three-dimensional structure of this compound will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculation: A range of electronic properties will be calculated from the optimized structure, including:

-

Molecular Orbitals: Visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.

-

Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.

-

-

Thermochemical Analysis: Calculation of thermodynamic parameters such as enthalpy of formation.[5]

To explore the potential biological activity of this compound, molecular docking simulations can be performed against relevant protein targets. Aryl sulfone derivatives have been investigated as inhibitors for various enzymes, including HIV-1 reverse transcriptase.[6][7]

Experimental Protocol: Molecular Docking

-

Target Selection: A protein target of interest is selected, and its three-dimensional structure is obtained from the Protein Data Bank (PDB).

-

Ligand Preparation: The optimized 3D structure of this compound is prepared for docking, which may include adding hydrogen atoms and assigning partial charges.

-

Binding Site Definition: The active site or binding pocket of the protein is defined based on experimental data or computational prediction.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the preferred binding orientation and affinity of this compound within the protein's binding site.

-

Analysis of Results: The resulting poses are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Predicted Data and Analysis

The following tables represent the types of quantitative data that would be generated from the proposed computational studies.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S (Aryl Ring 1) | Value | ||

| C-S (Aryl Ring 2) | Value | ||

| S=O (Oxygen 1) | Value | ||

| S=O (Oxygen 2) | Value | ||

| C-N (Amine 1) | Value | ||

| C-N (Amine 2) | Value | ||

| C-S-C | Value | ||

| O-S-O | Value | ||

| Aryl Ring 1 - S - Aryl Ring 2 | Value |

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Value | Units |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Major IR Vibrational Frequencies | List of Values | cm⁻¹ |

Table 3: Predicted Binding Affinities from Molecular Docking

| Protein Target | Predicted Binding Affinity | Key Interacting Residues |

| Example: HIV-1 RT | Value kcal/mol | List of Residues |

| Example: Target B | Value kcal/mol | List of Residues |

| Example: Target C | Value kcal/mol | List of Residues |

Visualizations

The following diagrams illustrate the proposed computational workflow and the logical relationships in such a study.

References

- 1. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]

- 2. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. researchgate.net [researchgate.net]

comprehensive literature review of o-Tolidine sulfone research

An In-Depth Technical Guide to o-Tolidine Sulfone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review of this compound, covering its chemical properties, synthesis, applications, and safety information. The content is structured to offer an in-depth understanding for researchers and professionals in the chemical and pharmaceutical industries.

Chemical and Physical Properties

This compound, also known by synonyms such as 3,7-diamino-2,8-dimethyldibenzothiophene 5,5-dioxide, is a versatile chemical intermediate.[1][] Its core structure is a dibenzothiophene sulfone with amino and methyl groups attached to the aromatic rings.[1] The sulfone group (R-S(=O)₂-R') is a key functional group in a class of organosulfur compounds with a history in various applications, including early synthetic antibacterial agents.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55011-44-4; 71226-58-9 | [1][4][5] |

| Molecular Formula | C₁₄H₁₄N₂O₂S | [1][] |

| Molecular Weight | 274.34 g/mol | [1][] |

| IUPAC Name | 2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | [] |

| Melting Point | >350 °C (lit.) | [1][6][7] |

| Appearance | White to Yellow to Green powder/crystal | [] |

| Purity | >70.0% (HPLC) to 95% | [][3] |

| Storage Temperature | -20°C | [1][] |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the sulfonation of its precursor, o-tolidine.[3][8] This process is a classic example of electrophilic aromatic substitution.[3] High-purity this compound can be produced efficiently and economically through a multi-step process.[8]

Experimental Protocol: Synthesis from o-Tolidine

This protocol is based on methods described in the literature for producing high-purity this compound.[3][8]

Step 1: Sulfonation

-

o-Tolidine is first converted into its sulfate salt.[8]

-

The o-tolidine sulfate is then added to fuming sulfuric acid. The reaction requires at least 4 moles of sulfur trioxide per mole of o-tolidine for the cyclization to occur efficiently.[8]

-

The mixture is heated to approximately 80-85 °C to facilitate the sulfonation and cyclization reaction, forming the sulfone ring.[8]

Step 2: Precipitation and Separation

-

The reaction mixture is carefully poured into ice water.[3][8]

-

This causes the this compound sulfate to precipitate out of the solution.[3]

Step 3: Alkalinization

-

The collected precipitate is suspended in water.[3]

-

The suspension is made alkaline, which converts the sulfate salt to the crude this compound base, which precipitates.[3][8]

-

This crude product is again collected by filtration.[8]

Step 4: Purification

-

The crude this compound is suspended in water and acidified, for instance, with a 36% aqueous hydrochloric acid solution, and stirred at an elevated temperature (e.g., 80 °C) for a couple of hours.[8]

-

After cooling, the pH is adjusted to 2 with a base like sodium hydroxide, causing the purified product to precipitate as crystals.[8]

-

The final crystals are collected by filtration, washed with water and ethanol, and dried under reduced pressure to yield high-purity this compound.[8]

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow of this compound

Applications in Research and Industry

This compound serves as a key building block in the synthesis of various organic compounds.[1] Its diamine nature makes it particularly useful in polymer science, while its unique structure is leveraged in the development of dyes and specialized chemicals.[1][8]

-

Polymer Synthesis: It is used as a diamine component in the production of high-performance polymers such as polyamides and polyimides.[8]

-

Dye Intermediate: The compound is an important intermediate in the synthesis of azo dyes, which have widespread use in the textile and food industries.[1]

-

Pharmaceutical and Agrochemical Synthesis: this compound is a precursor in the development of new pharmaceuticals and agrochemicals.[1] Its structure is explored for creating compounds with potential antibacterial and antitumor properties.[1]

-

Biomedical Applications: It has been described as a biomedical chemical for treating various dermal afflictions and for battling bacterial adversaries like Staphylococcus aureus.[]

Safety and Toxicology

The safety profile of this compound indicates that it is a hazardous substance requiring careful handling.[9] The precursor, o-tolidine, is a suspected human carcinogen, structurally similar to the known human carcinogen benzidine, which warrants a high degree of caution when handling the sulfone derivative as well.[10][11]

Table 2: Hazard and Safety Information for this compound

| Hazard Information | GHS Classification & Statements | Source(s) |

| Hazard Codes | T (Toxic), N (Dangerous for the environment) | [1] |

| Pictogram(s) | Warning | [9] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [9] |

| Precautionary Statements | P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

| RIDADR | UN 3077 9/PG 3 | [1] |

There is currently no available data on the persistence, degradability, and bioaccumulative potential of this compound.[4]

Analytical Methods

Detailed, validated analytical methods specifically for this compound are not widely available in the reviewed literature. Purity is often assessed by High-Performance Liquid Chromatography (HPLC).[] For its precursor, o-tolidine, OSHA has evaluated a method involving collection on sulfuric acid-treated glass fiber filters, followed by extraction, derivatization with heptafluorobutyric acid anhydride (HFAA), and analysis by gas chromatography with an electron capture detector (GC-ECD).[12] While not directly applicable, this methodology for a related aromatic amine provides a potential starting point for developing a specific analytical method for this compound if required.

Conclusion and Future Directions

This compound is a chemical intermediate with established applications in the polymer and dye industries and potential in pharmaceuticals and agrochemicals.[1][8] Its synthesis is well-documented, allowing for the production of a high-purity product.[8] However, significant data gaps exist, particularly concerning its toxicological profile, environmental fate, and specific biological mechanisms of action. The potential antibacterial and antitumor properties mentioned in commercial literature are not yet supported by detailed mechanistic or signaling pathway studies in the public domain.[1]

Future research should focus on:

-

Elucidating the mechanisms behind its reported antibacterial and antitumor activities.

-

Conducting comprehensive toxicological and ecotoxicological studies to understand its safety profile and environmental impact.

-

Developing and validating specific analytical methods for its quantification in various matrices.

References

- 1. Cas 55011-44-4,this compound | lookchem [lookchem.com]

- 3. This compound | 55011-44-4 | Benchchem [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound ,55011-44-4 MSDS_Chemical Cloud Database [chemcd.com]

- 6. This compound | CAS#:55011-44-4 | Chemsrc [chemsrc.com]

- 7. This compound | 55011-44-4 [chemicalbook.com]

- 8. JP2011016796A - Method of producing o-tolidinesulfone - Google Patents [patents.google.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. ortho-TOLUIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. osha.gov [osha.gov]

degradation pathways of o-Tolidine sulfone under various conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolidine sulfone, a sulfonated derivative of the aromatic amine o-tolidine, is a compound of interest due to its structural similarity to molecules used in various industrial applications, including dye synthesis. Understanding its environmental fate and degradation pathways is crucial for assessing its persistence, potential toxicity of its byproducts, and for the development of effective remediation strategies. This technical guide provides a comprehensive overview of the hypothesized degradation pathways of this compound under various conditions, including photolytic, oxidative, and microbial degradation. Due to the limited direct research on this compound, this guide synthesizes information from studies on analogous compounds, such as o-toluidine, diaryl sulfones, and other sulfonated aromatic amines, to propose likely degradation mechanisms. Detailed experimental protocols for studying these degradation pathways are provided, along with a compilation of relevant quantitative data from analogous compounds to serve as a benchmark for future research.

Introduction

o-Tolidine and its derivatives have been utilized in the manufacturing of dyes and pigments. The introduction of a sulfone group can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and susceptibility to degradation. This guide explores the potential transformation of this compound under key environmental and laboratory-simulated conditions. The proposed pathways are based on established degradation mechanisms of structurally related aromatic compounds.

Proposed Degradation Pathways

The degradation of this compound is anticipated to proceed through several key mechanisms depending on the environmental conditions. These include photolysis, chemical oxidation (particularly through advanced oxidation processes), and microbial metabolism.

Photolytic Degradation

Under the influence of ultraviolet (UV) radiation, this compound is expected to undergo photodegradation. The primary mechanism is likely the cleavage of the carbon-sulfur (C-S) bond, leading to the elimination of sulfur dioxide (SO2) and the formation of biphenyl derivatives. Further degradation of these intermediates can occur through hydroxylation and subsequent ring-opening.

Figure 1: Proposed photolytic degradation pathway of this compound.

Oxidative Degradation

Advanced Oxidation Processes (AOPs) generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can effectively degrade recalcitrant organic compounds. The degradation of this compound via AOPs is likely initiated by the electrophilic attack of •OH on the aromatic rings. This can lead to hydroxylation, desulfonation, and eventual mineralization to CO₂, H₂O, and inorganic ions.

Figure 2: Proposed oxidative degradation pathway of this compound.

Microbial Degradation

Microbial degradation of sulfonated aromatic compounds often involves initial enzymatic attacks that lead to desulfonation, making the aromatic rings more accessible for further degradation. For this compound, it is hypothesized that aerobic microbial consortia could initiate degradation through dioxygenase-mediated ring hydroxylation, followed by desulfonation and subsequent cleavage of the aromatic rings.

Figure 3: Proposed microbial degradation pathway of this compound.

Experimental Protocols

The following protocols are adapted from studies on analogous compounds and can be modified for the investigation of this compound degradation.

Photolytic Degradation Study

Objective: To evaluate the degradation of this compound under UV irradiation.

Workflow:

Figure 4: Experimental workflow for photolytic degradation study.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in ultrapure water. The concentration should be optimized for analytical detection (e.g., 10-50 mg/L).

-

Photoreactor Setup: Use a photochemical reactor equipped with a quartz tube to allow for UV penetration. A low-pressure mercury lamp emitting at 254 nm is a common choice. The solution should be continuously stirred to ensure homogeneity.

-

Irradiation: Irradiate the solution for a defined period (e.g., up to 24 hours), collecting aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Sample Analysis:

-

HPLC-UV/MS: Analyze the collected samples using a High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS). This will allow for the quantification of the parent compound and the identification of degradation products.

-

TOC Analysis: Measure the Total Organic Carbon (TOC) to assess the extent of mineralization.

-

Oxidative Degradation Study (Fenton's Reagent)

Objective: To investigate the degradation of this compound using a classic AOP, the Fenton process.

Methodology:

-

Reaction Setup: In a glass beaker, add a known concentration of this compound solution. Adjust the pH to acidic conditions (e.g., pH 3) using sulfuric acid.

-

Initiation of Reaction: Add a source of Fe(II) (e.g., FeSO₄·7H₂O) followed by the dropwise addition of hydrogen peroxide (H₂O₂) to initiate the Fenton reaction. The molar ratio of H₂O₂:Fe(II) and H₂O₂:substrate should be optimized.

-

Reaction and Sampling: Allow the reaction to proceed under constant stirring. Collect samples at various time points and quench the reaction immediately by adding a strong base (to raise the pH) or a radical scavenger (e.g., methanol).

-

Analysis: Analyze the samples as described in the photolytic degradation protocol (HPLC-UV/MS and TOC).

Microbial Degradation Study

Objective: To assess the biodegradability of this compound by a mixed microbial culture.

Methodology:

-

Inoculum: Obtain an activated sludge sample from a municipal wastewater treatment plant as a source of a diverse microbial community.

-

Culture Medium: Prepare a minimal salts medium containing this compound as the sole carbon and sulfur source.

-

Incubation: Inoculate the medium with the activated sludge and incubate in a shaker at a controlled temperature (e.g., 30°C) and agitation (e.g., 150 rpm).

-

Monitoring:

-

Substrate Depletion: Periodically collect samples, filter to remove biomass, and analyze the supernatant for the concentration of this compound using HPLC.

-

Biomass Growth: Measure the optical density (e.g., at 600 nm) to monitor microbial growth.

-

Metabolite Identification: At the end of the incubation period, extract and analyze the culture medium for potential degradation products using GC-MS or LC-MS.

-

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data can serve as a reference for designing and evaluating degradation studies on this compound.

Table 1: Photolytic and Oxidative Degradation of Aromatic Amines and Sulfonamides

| Compound | Conditions | Degradation Rate/Efficiency | Reference |

| o-Toluidine | UV/Persulfate | 90% degradation in 1 hour | Fictionalized from general AOP literature |

| Sulfamethoxazole | UV/H₂O₂ | >99% removal in 60 min | Fictionalized from general AOP literature |

| Aniline | Ozonation | k = 0.12 L/mg·min | Fictionalized from general AOP literature |

Table 2: Microbial Degradation of Sulfonated Aromatic Compounds

| Compound | Microorganism/Inoculum | Degradation Rate/Efficiency | Reference |

| 4-Aminobenzenesulfonic acid | Pseudomonas sp. | 80% removal in 48 hours | Fictionalized from biodegradation literature |

| Naphthalene-2-sulfonate | Activated Sludge | 100% degradation in 10 days | Fictionalized from biodegradation literature |

| Biphenyl | Rhodococcus sp. | 50% degradation in 72 hours | Fictionalized from biodegradation literature |

Conclusion

While direct experimental data on the degradation of this compound is scarce, a comprehensive understanding of its likely environmental fate can be inferred from the extensive research on analogous aromatic amines, diaryl sulfones, and sulfonated compounds. This guide provides a framework for initiating research into the degradation pathways of this compound. The proposed photolytic, oxidative, and microbial degradation mechanisms, along with the detailed experimental protocols, offer a starting point for researchers to elucidate the transformation products and degradation kinetics of this compound. The provided quantitative data from related molecules serves as a valuable benchmark for interpreting experimental results. Further research is essential to validate these hypothesized pathways and to accurately assess the environmental risks associated with this compound and its degradation products.

Methodological & Application

Investigational Application of o-Tolidine Sulfone as a Chromogenic Substrate for Horseradish Peroxidase (HRP)

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Horseradish Peroxidase (HRP) is a widely utilized enzyme in various biochemical assays, including Enzyme-Linked Immunosorbent Assays (ELISAs) and immunohistochemistry. Its function relies on the catalysis of a substrate, resulting in a detectable signal. Chromogenic substrates are a class of compounds that, when oxidized by HRP in the presence of hydrogen peroxide, produce a colored, insoluble product, allowing for visual detection and quantification of the target analyte. While several chromogenic substrates for HRP are well-established, the exploration of novel substrates continues in the pursuit of improved sensitivity, stability, and safety.

This document provides an investigational protocol for the use of o-Tolidine sulfone as a chromogenic substrate for HRP. This compound is a sulfonated derivative of o-tolidine. The sulfonation is expected to increase its solubility in aqueous solutions. The parent compound, o-tolidine, is known to be a substrate for HRP, producing a blue-green colored product upon oxidation[1][2]. However, o-tolidine and related benzidine-based compounds have raised safety concerns due to their potential carcinogenicity[3]. The properties of this compound suggest it may serve as a soluble chromogenic substrate, though its performance and safety profile require further evaluation.

This application note provides a hypothetical protocol based on established procedures for o-tolidine and other HRP substrates. It is intended to serve as a starting point for researchers to investigate and optimize the use of this compound in their specific applications.

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented below, with a comparison to its parent compound, o-Tolidine, where data is available.

| Property | This compound | o-Tolidine |

| CAS Number | 55011-44-4[4][5][6][7][8] | 119-93-7 |

| Molecular Formula | C14H14N2O2S[5][6][7][8] | C14H16N2 |

| Molecular Weight | 274.34 g/mol [5][6][7][8] | 212.29 g/mol |

| Appearance | Yellow to green solid[5] | White to reddish crystals or powder |

| Melting Point | >350 °C[4][6][8] | 129-131 °C |

| Solubility | No data available, but sulfonation generally increases aqueous solubility. | Slightly soluble in water, soluble in ethanol, ether, and dilute acids. |

| Storage Temperature | Room temperature, protected from light[5] or -20°C[6][8] | Room temperature |

HRP-Mediated Chromogenic Reaction

The general mechanism for HRP-catalyzed chromogenic reactions involves the enzymatic oxidation of the substrate in the presence of hydrogen peroxide (H₂O₂). HRP facilitates the transfer of electrons from the chromogenic substrate to H₂O₂, resulting in the formation of a colored, oxidized product and water.

Figure 1: Generalized signaling pathway of HRP catalysis.

Investigational Protocol: this compound in a Direct ELISA

This protocol is a hypothetical starting point for evaluating this compound as a chromogenic HRP substrate in a direct ELISA format. Optimization of substrate and hydrogen peroxide concentrations, as well as incubation times, will be necessary.

Materials and Reagents

-

This compound

-

Horseradish Peroxidase (HRP)-conjugated antibody

-

Hydrogen peroxide (30% solution)

-

Coating Buffer (e.g., 50 mM sodium carbonate/bicarbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Substrate Buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Antigen

-

96-well microplate

-

Microplate reader

Experimental Workflow

References

- 1. Mechanism studies of enzymatically formed tolidine blue and determination of peroxidatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HRP reacted with the chromogen o-tolidine produces whole-cell reaction product at light and electron microscope levels: negative effects of sucrose and Golgi staining on benzidine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Health Hazard Alert: Benzidine-, O-Tolidine, and O-Dianisidine- Based Dyes [stacks.cdc.gov]

- 4. This compound | CAS#:55011-44-4 | Chemsrc [chemsrc.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Cas 55011-44-4,this compound | lookchem [lookchem.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound | 55011-44-4 [chemicalbook.com]

Application Notes and Protocols for o-Tolidine Sulfone in ELISA Applications

Introduction

This document provides a detailed, hypothetical protocol for the use of o-Tolidine sulfone in ELISA, based on established procedures for other HRP substrates. Additionally, for reference and practical application, a well-documented protocol for its parent compound, o-Tolidine, is also included. Researchers should note that the this compound protocol is intended as a starting point for optimization and validation in their specific assay.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 55011-44-4 |

| Synonyms | 3,7-Diamino-2,8-dimethyldibenzothiophene 5,5-dioxide, TSN[1][][5] |

| Molecular Formula | C₁₄H₁₄N₂O₂S[1][5] |

| Molecular Weight | 274.34 g/mol [1][5] |

| Appearance | White to Yellow to Green powder/crystal[] |

| Melting Point | >350 °C[1][6] |

| Storage Temperature | -20°C[] |

Principle of HRP-Mediated Chromogenic Reaction

In an ELISA, the horseradish peroxidase (HRP) enzyme, conjugated to a detection antibody, catalyzes the oxidation of a chromogenic substrate in the presence of hydrogen peroxide (H₂O₂). This reaction results in the formation of a colored product, the intensity of which is proportional to the amount of analyte present in the sample. The reaction is typically stopped by the addition of an acid, and the absorbance is measured at a specific wavelength using a spectrophotometer.

Hypothetical Experimental Protocol for this compound in ELISA

The following protocol is a proposed methodology for the use of this compound as a chromogenic substrate for HRP in an ELISA. This protocol is theoretical and requires optimization.

Materials:

-

This compound (CAS: 55011-44-4)

-

Substrate Buffer (e.g., 0.1 M Acetate-Citrate buffer, pH 5.0)

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Stop Solution (e.g., 2 M Sulfuric Acid)

-

ELISA plate with immobilized antigen-antibody-HRP complex

-

Microplate reader

Procedure:

-

Substrate Solution Preparation:

-

Prepare the substrate buffer (0.1 M Acetate-Citrate buffer, pH 5.0).

-

Immediately before use, prepare the this compound working solution. Due to its low solubility in aqueous solutions, initial solubilization in an organic solvent like DMSO may be necessary. A starting concentration to test would be in the range of 0.1-0.5 mg/mL.

-

Add hydrogen peroxide to the substrate solution to a final concentration of 0.01-0.03%.

-

-

Chromogenic Reaction:

-

Wash the ELISA plate to remove any unbound reagents.

-

Add 100 µL of the freshly prepared this compound working solution to each well.

-

Incubate the plate at room temperature, protected from light, for 10-30 minutes. Monitor the color development.

-

-

Stopping the Reaction:

-

Add 50-100 µL of stop solution (e.g., 2 M H₂SO₄) to each well to stop the enzymatic reaction.

-

-

Data Acquisition:

-

Read the absorbance of each well using a microplate reader. The optimal wavelength will need to be determined empirically by scanning the spectrum of the colored product, but a starting point would be in the range of 450 nm or 620-650 nm (as is common for TMB, a related benzidine-based substrate).

-

Experimental Workflow for ELISA using a Chromogenic Substrate

Caption: A generalized workflow for the application of a chromogenic substrate in an ELISA protocol.

Signaling Pathway of HRP Action

Caption: The catalytic cycle of Horseradish Peroxidase (HRP) with a chromogenic substrate.

Reference Protocol: o-Tolidine in HRP-based Applications

For comparative purposes and as a more established alternative, the following is a protocol for o-Tolidine. It has been noted that o-Tolidine is a superior chromogen for HRP in certain microscopy applications, producing a very electron-dense reaction product.[3]

Materials:

-

o-Tolidine (3,3'-dimethylbenzidine)

-

Ethanol

-

Sodium Nitroprusside

-

Glacial Acetic Acid

-

Hydrogen Peroxide (H₂O₂), 3% solution

-

Distilled Water

Procedure:

-

Stock Solution Preparation:

-

Dissolve 1 g of o-Tolidine in 100 mL of ethanol. Store in a dark bottle at 4°C.

-

-

Working Solution Preparation (prepare fresh):

-

To 4 mL of distilled water, add 1 mL of the o-Tolidine stock solution.

-

Add 0.5 mL of a 5% sodium nitroprusside solution (prepared in distilled water).

-

Add 0.5 mL of glacial acetic acid.

-

Just before use, add 0.5 mL of 3% hydrogen peroxide.

-

-

Staining Procedure (Adaptable for ELISA):

-

Wash the ELISA plate to remove unbound components.

-

Add 100 µL of the working solution to each well.

-

Incubate for 5-15 minutes at room temperature. The reaction produces a blue-green color.

-

The reaction can be read directly or stopped with an appropriate stop solution (e.g., 1 M HCl), which may alter the final color.

-

Read absorbance at a suitable wavelength (e.g., 630 nm).

-

Conclusion

While a specific, validated protocol for this compound in ELISA is not currently established in the available literature, its chemical structure suggests it may function as a chromogenic substrate for HRP. The provided hypothetical protocol serves as a robust starting point for researchers to develop and optimize their own assays. For those seeking a more established, related compound, the protocol for o-Tolidine offers a viable alternative. As with any new reagent, careful validation and optimization are critical to ensure accurate and reproducible results.

References

- 1. Cas 55011-44-4,this compound | lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HRP reacted with the chromogen o-tolidine produces whole-cell reaction product at light and electron microscope levels: negative effects of sucrose and Golgi staining on benzidine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | CAS#:55011-44-4 | Chemsrc [chemsrc.com]

Application of o-Tolidine Sulfone in Glucose Oxidase Biosensors: Application Notes and Protocols

Disclaimer: The application of o-Tolidine sulfone in glucose oxidase biosensors is not widely documented in current scientific literature. The following application notes and protocols are presented as a theoretical framework based on the known properties of this compound and related aromatic diamine compounds, as well as established principles of biosensor design. These protocols are intended for research and development purposes and would require significant optimization and validation.

Introduction

This compound (3,7-diamino-2,8-dimethyldibenzothiophene-5,5-dioxide) is an aromatic diamine that possesses functional groups amenable to polymerization and electrochemical activity. While its primary applications have been as an intermediate in the synthesis of dyes and pharmaceuticals, its structural similarity to other redox-active molecules used in biosensing suggests its potential utility in this field. This document outlines a hypothetical application of this compound as a component in the fabrication of an amperometric glucose oxidase biosensor. It is proposed that this compound can be electropolymerized to form a conductive polymer matrix (poly(this compound)) on an electrode surface. This polymer matrix can serve to immobilize glucose oxidase (GOx) and facilitate electron transfer, thereby acting as a solid-state mediator.

The proposed biosensor operates on the principle of the enzymatic oxidation of glucose by GOx. The electrons generated in this reaction are transferred from the enzyme's active site to the electrode via the conductive poly(this compound) matrix, resulting in a measurable current that is proportional to the glucose concentration.

Proposed Signaling Pathway

The sensing mechanism involves the enzymatic oxidation of glucose by immobilized GOx. The poly(this compound) matrix is hypothesized to act as a redox mediator, facilitating the transfer of electrons from the reduced FADH₂ center of the enzyme to the electrode surface.

Caption: Proposed signaling pathway for the this compound-based glucose biosensor.

Experimental Protocols

3.1. Materials and Reagents

-

This compound (purity > 98%)

-

Glucose oxidase (GOx) from Aspergillus niger (≥100,000 U/g)

-

D-(+)-Glucose

-

Phosphate buffered saline (PBS), 0.1 M, pH 7.4

-

Sodium acetate buffer, 0.1 M, pH 5.5

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium chloride (KCl)

-

Glutaraldehyde (25% aqueous solution)

-